![molecular formula C17H16N2O3 B5548103 5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)

5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

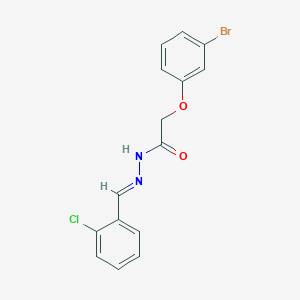

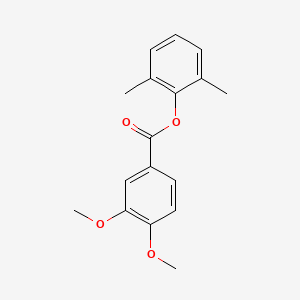

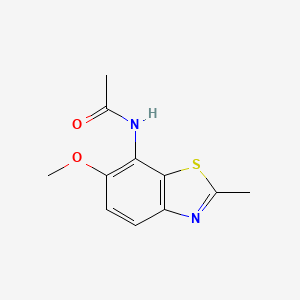

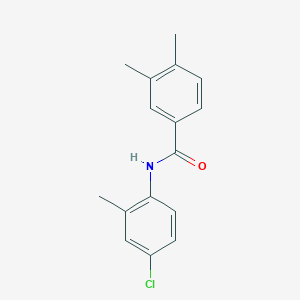

The synthesis of oxadiazole derivatives typically involves the cyclization of appropriate precursors. For example, the synthesis of certain 1,3,4-oxadiazole derivatives can be achieved by cyclization of substituted-benzoic acid hydrazides using phosphorus oxychloride at high temperatures (Rai et al., 2009). While the specific synthesis pathway for "5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole" is not detailed in the papers retrieved, similar methodologies may apply, emphasizing the role of cyclization reactions and the choice of starting materials.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives typically shows variation in the dihedral angles between the oxadiazole ring and attached phenyl rings, influencing their chemical and physical properties. For instance, in related compounds, dihedral angles between the oxadiazole ring and adjacent benzene rings can significantly affect the molecule's overall shape and reactivity (Wang et al., 2005).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, reflecting their versatility. They can participate in retro-ene reactions, wherein specific oxadiazole derivatives can transform under certain conditions, indicating their reactive nature and potential for chemical modifications (Kleier & Pilgram, 1987).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The presence of methoxy and phenyl groups can affect these properties, dictating their behavior in different environments and their suitability for various applications.

Chemical Properties Analysis

Oxadiazole compounds exhibit diverse chemical properties, including antimicrobial and luminescent activities. For instance, certain derivatives have shown significant antibacterial activities against various bacterial strains, highlighting their potential in medicinal chemistry (Prasanna Kumar et al., 2013). Additionally, oxadiazoles exhibit luminescence, which can be affected by the substitution pattern on the oxadiazole ring, offering applications in material sciences (Mikhailov et al., 2016).

Applications De Recherche Scientifique

Computational and Pharmacological Potential

5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole and related derivatives have been evaluated for their computational and pharmacological potential. Studies have focused on docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), and assessing their effectiveness in areas like tumor inhibition, antioxidant capabilities, and analgesic and anti-inflammatory actions (Faheem, 2018).

Antibacterial Properties

Some derivatives of 1,2,4-oxadiazole have been synthesized and assessed for their antibacterial properties. These compounds have shown promising activity against bacteria like Staphylococcus aureus and Bacillus cereus. The structural characterization and potential of these compounds suggest their viability as antibacterial agents (Kakanejadifard et al., 2013).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their application as corrosion inhibitors. For instance, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has demonstrated high efficiency as a corrosion inhibitor for mild steel in sulfuric acid media. This application is crucial in industrial settings where corrosion can be a significant issue (Bouklah et al., 2006).

Chemotherapeutic Agents

Research into novel N'-(arylidene)-2-(3-methoxyphenoxy)acetohydrazide derivatives incorporating the 1,3,4-oxadiazole ring has shown promising results in antimicrobial and antiproliferative activity against various bacteria, fungi, and human tumor cell lines. This highlights the potential of these compounds in chemotherapeutic applications (Kaya et al., 2017).

Propriétés

IUPAC Name |

5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-12-7-9-13(10-8-12)17-18-16(22-19-17)11-21-15-6-4-3-5-14(15)20-2/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCGJDWOOLSGGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B5548024.png)

![1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)

![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)

![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)

![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)